3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds with multiple substituents. The primary name, 3-chloro-6-(piperidin-4-ylmethoxy)pyridazine, describes the core pyridazine ring system with two distinct substituents positioned at specific locations on the aromatic framework. The chlorine atom occupies the 3-position, while the piperidin-4-ylmethoxy group is attached at the 6-position of the pyridazine ring.
The structural descriptor incorporates several key molecular features that define the compound's three-dimensional architecture. The pyridazine core consists of a six-membered aromatic ring containing nitrogen atoms at positions 1 and 2, creating the characteristic diazine structure. The piperidin-4-ylmethoxy substituent represents a complex moiety where a piperidine ring is connected through a methylene bridge to an oxygen atom, which subsequently forms an ether linkage with the pyridazine ring.
The molecular connectivity can be precisely described through the Simplified Molecular Input Line Entry System notation as C1CNCCC1COC2=NN=C(C=C2)Cl, which provides a linear representation of the compound's structural framework. This notation captures the essential bonding patterns and atom connectivity that define the molecular architecture.
The International Chemical Identifier representation, InChI=1S/C10H14ClN3O/c11-9-1-2-10(14-13-9)15-7-8-3-5-12-6-4-8/h1-2,8,12H,3-7H2, offers a standardized method for representing the compound's structure in chemical databases and computational applications. This identifier includes information about the molecular formula, connectivity, and hydrogen atom positions, enabling precise structural identification across different chemical information systems.
Chemical Abstracts Service Registry Number and Molecular Formula Validation
The Chemical Abstracts Service registry system assigns distinct numerical identifiers to chemical compounds to ensure unambiguous identification in scientific literature and commercial applications. For the base compound 3-chloro-6-(piperidin-4-ylmethoxy)pyridazine, the Chemical Abstracts Service registry number is 1225227-26-8. This identifier corresponds to the free base form of the compound with the molecular formula C₁₀H₁₄ClN₃O and a molecular weight of 227.69 grams per mole.
The hydrochloride salt form of the compound carries a different Chemical Abstracts Service registry number, specifically 1420845-30-2. This distinction is crucial for accurate identification since the salt formation significantly alters the compound's physical and chemical properties. The hydrochloride salt possesses the molecular formula C₁₀H₁₅Cl₂N₃O, reflecting the addition of hydrogen chloride to form the salt structure. The molecular weight of the hydrochloride salt increases to 264.15 grams per mole due to the incorporation of the additional hydrogen and chlorine atoms.
Molecular formula validation reveals important structural relationships between the free base and its hydrochloride salt. The transformation from C₁₀H₁₄ClN₃O to C₁₀H₁₅Cl₂N₃O demonstrates the protonation of the piperidine nitrogen atom and the association of a chloride counterion. This salt formation process is fundamental in pharmaceutical development, as it often improves the compound's solubility, stability, and bioavailability characteristics.
| Compound Form | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Free Base | 1225227-26-8 | C₁₀H₁₄ClN₃O | 227.69 |
| Hydrochloride Salt | 1420845-30-2 | C₁₀H₁₅Cl₂N₃O | 264.15 |
Synonymous Designations in Chemical Databases
Chemical databases employ various naming conventions and synonymous designations to facilitate comprehensive compound identification and retrieval. The compound 3-chloro-6-(piperidin-4-ylmethoxy)pyridazine appears in multiple chemical information systems under different nomenclature formats, each serving specific indexing and search purposes.
The primary systematic name, 3-chloro-6-(piperidin-4-ylmethoxy)pyridazine, represents the most commonly used designation in major chemical databases including PubChem, where it is assigned the compound identifier 49657819. Alternative systematic names include 3-chloro-6-[(piperidin-4-yl)methoxy]pyridazine, which uses bracket notation to clarify the methoxy linkage positioning. These variations in nomenclature reflect different stylistic approaches to representing the same molecular structure while maintaining chemical accuracy.
Database-specific identifiers provide additional layers of compound recognition across various chemical information platforms. The International Chemical Identifier Key, represented as JWTIUSKRHPMCTD-UHFFFAOYSA-N, serves as a unique hash-based identifier derived from the compound's structural information. This key enables rapid cross-referencing between different chemical databases and ensures consistent compound identification regardless of nomenclature variations.
Commercial chemical suppliers often employ proprietary catalog numbers and designations that supplement the standard nomenclature system. These alternative identifiers include catalog-specific codes such as SCHEMBL15539927, which appears in chemical screening libraries and compound collections. The multiplicity of naming systems reflects the diverse applications and contexts in which this compound appears across research, development, and commercial sectors.
The hydrochloride salt form possesses its own set of synonymous designations that distinguish it from the free base compound. Database entries for the salt form typically include descriptors such as "hydrochloride," "hydrogen chloride," or "hydrochloric acid salt" to clarify the specific chemical form being referenced. These distinctions are essential for accurate compound procurement, experimental design, and literature searching in chemical research applications.
Chemical database cross-referencing reveals the importance of maintaining comprehensive synonym lists to ensure complete literature coverage and compound identification. Research databases, patent systems, and commercial catalogs may employ different naming preferences, making synonymous designation tracking crucial for thorough chemical information retrieval and analysis.
Properties
IUPAC Name |
3-chloro-6-(piperidin-4-ylmethoxy)pyridazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O.ClH/c11-9-1-2-10(14-13-9)15-7-8-3-5-12-6-4-8;/h1-2,8,12H,3-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVJCYLCMNKQQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NN=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Piperidin-4-ylmethoxy Intermediate
- The piperidin-4-ylmethoxy group is often introduced through an alkylation reaction involving piperidin-4-ylmethanol or its Boc-protected derivative.
- The hydroxyl group on piperidin-4-ylmethanol is converted into a good leaving group or activated for nucleophilic substitution (e.g., via Mitsunobu reaction or halide formation).
- Protection/deprotection steps (e.g., Boc protection) are used to prevent side reactions on the piperidine nitrogen during alkylation.
Nucleophilic Aromatic Substitution on Pyridazine
- The chloropyridazine core (3-chloro- or 6-chloropyridazine) is reacted with the piperidin-4-ylmethoxy nucleophile under conditions favoring nucleophilic aromatic substitution.
- Typical conditions include polar aprotic solvents and bases to facilitate substitution.
- The reaction results in displacement of the chlorine atom at the 6-position by the piperidin-4-ylmethoxy group.
Formation of the Hydrochloride Salt
- The free base form of 3-chloro-6-(piperidin-4-ylmethoxy)pyridazine is converted to its hydrochloride salt by treatment with hydrochloric acid.
- This step enhances the compound's stability, solubility, and ease of purification.
Representative Synthetic Scheme (Based on Literature and Patent Data)
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Protection of piperidin-4-ylmethanol | Boc2O or equivalent, base, solvent | Boc-protected piperidin-4-ylmethanol |
| 2 | Activation of hydroxyl group | Mitsunobu reagents or halogenation (e.g., tosylation) | Activated piperidin-4-ylmethoxy intermediate |
| 3 | Nucleophilic aromatic substitution | 3-chloropyridazine or 6-chloropyridazine, base, solvent | 3-chloro-6-(Boc-piperidin-4-ylmethoxy)pyridazine |
| 4 | Deprotection | Acidic conditions (e.g., TFA) | 3-chloro-6-(piperidin-4-ylmethoxy)pyridazine (free base) |
| 5 | Salt formation | HCl in suitable solvent | 3-chloro-6-(piperidin-4-ylmethoxy)pyridazine hydrochloride |
Data Table Summarizing Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 3-chloropyridazine or 6-chloropyridazine |
| Nucleophile | Piperidin-4-ylmethanol or Boc-protected derivative |
| Key Reaction Type | Nucleophilic aromatic substitution |
| Solvents Used | Polar aprotic solvents (e.g., DMF, DMSO) |
| Catalyst/Base | Mild bases (e.g., K2CO3, NaHCO3) |
| Temperature Range | Ambient to reflux temperatures |
| Purification | Crystallization, salt formation |
| Final Product Purity | ≥98% |
| Salt Formation Agent | Hydrochloric acid (HCl) |
Notes on Related Synthetic Techniques
- Analogous compounds with piperidin-4-ylmethoxy substituents on heterocycles have been synthesized via Mitsunobu reactions and Suzuki coupling sequences, which may be adapted for this compound.
- Polymorphic and solvate forms of related pyridazine derivatives have been explored to optimize pharmaceutical properties, though these relate more to formulation than synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydroxy derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazine derivatives, hydroxy derivatives, and other functionalized compounds that can be further utilized in scientific research.
Scientific Research Applications
3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazine derivatives exhibit significant pharmacological diversity depending on substituent patterns. Below is a detailed comparison of 3-chloro-6-(piperidin-4-ylmethoxy)pyridazine hydrochloride with structurally related compounds:
Structural Analogs with Modified Substituents
Key Findings from Comparative Studies
- Substituent Position and Bioactivity: The chloro group at position 3 is critical for antiviral activity in analogs like R62025 and R66703. Replacement with bromine (e.g., R62827) or methyl () reduces potency, suggesting electronic and steric factors influence target binding .
- Heterocyclic Core Modifications :
- Piperazine vs. Piperidine Derivatives :
Data Tables: Physicochemical and Pharmacological Properties
Table 1: Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Substituents |
|---|---|---|---|---|
| 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine hydrochloride | C₁₁H₁₆Cl₂N₃O | 277.18 | ≥95% | Cl, piperidin-4-ylmethoxy |
| 3-Methyl-6-(piperidin-4-ylmethoxy)pyridazine hydrochloride | C₁₁H₁₈ClN₃O | 243.73 | N/A | CH₃, piperidin-4-ylmethoxy |
| R62025 | C₁₆H₁₇ClN₄O | 304.79 | N/A | Cl, dihydro-pyridinyl |
| R66703 | C₁₆H₁₉ClN₄O | 318.80 | N/A | Cl, 3-methylbenzyl-piperazine |
Table 2: Pharmacological Activities
Detailed Research Findings
- Antiviral Activity: R62025 and R66703 (piperazine derivatives) inhibit rhinovirus replication at sub-micromolar concentrations, outperforming the piperidine-based target compound in preliminary assays . Chlorine at position 3 is essential: Bromine substitution (R62827) reduces activity by 10-fold .
- Analgesic and Anti-inflammatory Effects :
- Enzyme Inhibition: Triazole-pyridazinone hybrids (e.g., 6-(1-piperazinyl)-1,2,4-triazolo-pyridazinone) inhibit acetylcholinesterase (AChE) with IC₅₀ values of ~3.8 μM, highlighting the scaffold’s adaptability for CNS targets .
Biological Activity
3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine hydrochloride is a synthetic compound with the molecular formula and a CAS number of 1420845-30-2. This compound has garnered interest in various fields of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The chemical structure consists of a pyridazine ring substituted with a piperidin-4-ylmethoxy group and a chlorine atom at the 3-position. The presence of the piperidine moiety is significant as it is often associated with increased biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 264.1516 g/mol |
| CAS Number | 1420845-30-2 |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that compounds similar to 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine hydrochloride exhibit significant antimicrobial properties. For instance, studies on related pyridazine derivatives have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.
Anticancer Properties
The potential anticancer activity of this compound is also noteworthy. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of caspases and modulation of signaling pathways involved in cell proliferation and survival. For instance, compounds with similar structural motifs have been reported to inhibit tumor growth in xenograft models.
The exact mechanism of action for 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine hydrochloride remains to be fully elucidated. However, it is hypothesized that the piperidine ring interacts with specific receptors or enzymes, modulating their activity and leading to biological effects such as:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing downstream signaling pathways.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of pyridazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting a promising avenue for further development.
Study 2: Anticancer Activity
Another significant study focused on the anticancer properties of structurally related compounds. In vitro assays demonstrated that these compounds could reduce cell viability in breast cancer cell lines by over 70% at concentrations below 10 µM. The proposed mechanism involved the induction of apoptosis through mitochondrial pathways.
Table: Summary of Biological Activities
Q & A
Basic: What are key considerations for synthesizing 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine hydrochloride?
Methodological Answer:
Synthesis typically involves nucleophilic substitution at the 6-position of pyridazine derivatives. A common approach is coupling piperidin-4-ylmethanol with 3,6-dichloropyridazine under basic conditions (e.g., K₂CO₃ in DMF or THF) . Purification via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) is critical to isolate the hydrochloride salt. Yield optimization may require temperature control (60–80°C) and inert atmosphere to prevent oxidation of the piperidine moiety. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) and characterize intermediates using -NMR and HRMS .
Basic: How to validate the crystalline structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is essential. Grow crystals via slow evaporation of a saturated solution in ethanol/water. Use SHELXL for refinement, ensuring proper treatment of H-atoms (riding model) and validation of geometric parameters (e.g., bond lengths within ±0.02 Å of expected values) . Check for disorders in the piperidine ring using the SQUEEZE algorithm in PLATON if solvent molecules obscure electron density. Validate with R-factor convergence (<5%) and CCDC deposition (e.g., CIF file submission) .
Advanced: How to address discrepancies in biological activity data across assay models?
Methodological Answer:
Contradictions may arise from assay-specific variables (e.g., cell line viability, receptor isoform expression). For example, if the compound shows agonism in HL-60 leukemia cells but antagonism in HEK293 models , perform:
- Dose-response curves (IC₅₀/EC₅₀ comparisons) under standardized conditions (pH, serum concentration).
- Receptor binding assays (radioligand displacement) to confirm target affinity vs. off-target effects.
- Kinetic studies (e.g., SPR or ITC) to assess binding thermodynamics, which may explain potency variations .
Advanced: What crystallographic challenges arise during structure determination, and how are they resolved?
Methodological Answer:
Challenges include:
- Disordered solvent molecules : Apply solvent masking in OLEX2 or refine occupancy factors iteratively.
- Twinned crystals : Use TWINLAW in SHELXL to identify twin laws and refine with HKLF5 format .
- Hydrogen bonding ambiguities : Conduct graph-set analysis (e.g., Etter’s rules) to classify motifs (e.g., rings) and validate via Mercury’s interaction maps .
Advanced: How to design SAR studies for pyridazine derivatives targeting enzyme inhibition?
Methodological Answer:
- Core modifications : Replace the piperidine methoxy group with morpholine or thiomorpholine to assess steric/electronic effects on binding.
- Substituent scanning : Introduce halogens (F, Br) at the 3-position of pyridazine to probe hydrophobic pockets.
- Enzymatic assays : Compare inhibition of α-glucosidase vs. kinases (e.g., GSK3β) using fluorescence-based substrates (e.g., 4-MUGP for glucosidase) .
- Molecular docking : Use AutoDock Vina with homology models (e.g., PDB: 3QIU for CRF1R) to prioritize synthetic targets .
Basic: What analytical techniques are critical for purity assessment?
Methodological Answer:
- HPLC-UV/ELSD : Use a Zorbax SB-C18 column (5 µm, 4.6 × 250 mm) with 0.1% formic acid in H₂O/MeCN (70:30 to 30:70 gradient). Monitor at 254 nm .
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values.
- Thermogravimetric analysis (TGA) : Detect hydrate/solvate content (weight loss <1% up to 150°C) .
Advanced: How to analyze hydrogen bonding patterns in the crystal lattice?
Methodological Answer:
- Graph-set analysis : Classify motifs (e.g., chains , rings ) using Mercury.
- Hirshfeld surfaces : Generate via CrystalExplorer to quantify intermolecular contacts (e.g., H···Cl vs. H···O interactions) .
- Energy frameworks : Calculate lattice energy contributions (electrostatic, dispersion) with CE-B3LYP to assess stability .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing; avoid aerosol generation.
- Decontamination : Neutralize spills with 5% NaHCO₃ solution, followed by ethanol rinse .
- Storage : Desiccate at 2–8°C under argon to prevent hygroscopic degradation .
Advanced: How to resolve spectral contradictions in 1H^1H1H-NMR due to dynamic effects?
Methodological Answer:
- Variable-temperature NMR : Acquire spectra at 298–343 K to observe coalescence of piperidine ring proton signals (Δδ ~0.2 ppm).
- COSY/NOESY : Identify through-space correlations between methoxy protons and aromatic pyridazine protons to confirm conformation .
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level and simulate NMR shifts with GIAO method (e.g., Gaussian 16) .
Advanced: What strategies mitigate batch-to-batch variability in pharmacological assays?
Methodological Answer:
- Strict QC : Enforce ≥98% purity (HPLC) and consistent salt stoichiometry (via -NMR integration of HCl protons).
- Standardized solubilization : Use DMSO stock solutions (10 mM) with sonication (30 min) to ensure complete dissolution.
- Positive controls : Include reference compounds (e.g., LY2784544 for kinase assays) to normalize inter-assay variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
